(4-((1H-imidazol-1-yl)methyl)phenyl)(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone
Description
The compound "(4-((1H-imidazol-1-yl)methyl)phenyl)(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone" is a structurally complex molecule featuring three key components:
- Pyrrolidine-piperazine hybrid: A pyrrolidinyl group substituted with a pyrazine ring, modified with a dimethylamino group at the 6-position, likely influencing solubility and receptor binding .
- Methanone linker: Bridges the aromatic and heterocyclic components, providing rigidity and structural stability .
Properties
IUPAC Name |
[3-[6-(dimethylamino)pyrazin-2-yl]oxypyrrolidin-1-yl]-[4-(imidazol-1-ylmethyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O2/c1-25(2)19-11-23-12-20(24-19)29-18-7-9-27(14-18)21(28)17-5-3-16(4-6-17)13-26-10-8-22-15-26/h3-6,8,10-12,15,18H,7,9,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRVORGXZQNEQRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CN=CC(=N1)OC2CCN(C2)C(=O)C3=CC=C(C=C3)CN4C=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that imidazole-containing compounds have a broad range of chemical and biological properties. They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities.
Mode of Action
For example, some imidazole derivatives can produce nitric oxide (NO), a messenger molecule with diverse functions throughout the body. In macrophages, NO mediates tumoricidal and bactericidal actions.
Biochemical Pathways
Imidazole-containing compounds can affect a variety of biochemical pathways due to their broad range of biological activities.
Result of Action
Imidazole-containing compounds have been shown to have a wide range of effects, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities.
Biological Activity
Chemical Structure and Properties
The compound is characterized by the following structural components:
- Imidazole moiety : Known for its role in various biological systems and as a pharmacophore in drug design.
- Pyrrolidine ring : Often associated with enhanced bioactivity.
- Dimethylamino group : Contributes to the lipophilicity and overall pharmacokinetic properties.
Anticancer Activity
Recent studies have indicated that imidazole derivatives exhibit significant anticancer properties. For instance, compounds similar to the target compound have shown IC50 values in the nanomolar range against various cancer cell lines:
| Compound | Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HCT-15 | 200 | Tubulin polymerization inhibition |
| Compound B | HeLa | 100 | Induction of apoptosis via p53 signaling |
| Target Compound | MDA-MB-231 | TBD | TBD |
In a study by , it was reported that certain imidazole derivatives demonstrated potent inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. The target compound's structure suggests it may function similarly due to its imidazole component.
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Preliminary tests indicate activity against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These findings suggest that the compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways, although further mechanistic studies are required.
Case Studies
- In vitro Study on Cancer Cell Lines : A recent investigation evaluated the effects of the target compound on MDA-MB-231 breast cancer cells. The study found that treatment led to increased levels of pro-apoptotic markers such as p53 and Bax while decreasing anti-apoptotic Bcl-2 levels, indicating a shift towards apoptosis .
- Antimicrobial Efficacy : In a separate study focusing on antimicrobial properties, the compound was tested against several pathogens. Results showed significant inhibition of growth in Staphylococcus aureus, suggesting potential for development as an antibiotic agent .
Mechanistic Insights
The biological activity of the target compound can be attributed to its ability to interact with specific molecular targets within cells:
- Tubulin Inhibition : Similar compounds have been shown to bind to tubulin, preventing its polymerization, which is crucial for mitosis .
- Apoptotic Pathways : The modulation of apoptotic markers indicates that the compound may activate intrinsic apoptotic pathways, making it a candidate for cancer therapy .
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Comparisons
Receptor Targeting
Bioactivity Trends
- Pyrazole-pyrimidine hybrids (e.g., ) demonstrate moderate antimicrobial activity, suggesting the target compound’s pyrazine moiety could confer similar properties.
- Halogenated analogues (e.g., ) show enhanced lipophilicity and membrane permeability, a trait absent in the target compound but relevant for optimization.
Research Implications and Gaps
- Structural Advantages: The dimethylamino-pyrazine group in the target compound may improve solubility compared to halogenated analogues (e.g., ), though this requires experimental validation.
- Contradictions : While imidazole modifications in Ponatinib derivatives failed to enhance activity , the target’s pyrazine-focused design may circumvent these limitations.
- Unanswered Questions: No direct evidence addresses the target compound’s stability or metabolic profile. Comparative studies with and are needed to assess selectivity and toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
